3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an isopentyl group and a pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the isopentyl and pyrrole substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with a β-keto ester can form the pyrazole ring, which is then further functionalized .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-Formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide: A neotropic drug used for Alzheimer’s disease.
4-(3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid: Used for the treatment of dyslipidemia.
Uniqueness
3-isopentyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22N4O |
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Molecular Weight |
274.36 g/mol |
IUPAC Name |
5-(3-methylbutyl)-N-(2-pyrrol-1-ylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H22N4O/c1-12(2)5-6-13-11-14(18-17-13)15(20)16-7-10-19-8-3-4-9-19/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,16,20)(H,17,18) |
InChI Key |
NFNALVUAKHRWFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC(=NN1)C(=O)NCCN2C=CC=C2 |
Origin of Product |
United States |
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